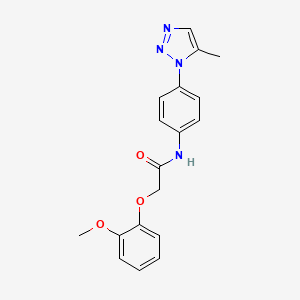![molecular formula C11H15N3 B2641176 4-[Butyl(methyl)amino]pyridine-2-carbonitrile CAS No. 1249999-25-4](/img/structure/B2641176.png)
4-[Butyl(methyl)amino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[Butyl(methyl)amino]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1249999-25-4 . It has a molecular weight of 189.26 . The IUPAC name for this compound is 4-[butyl(methyl)amino]-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “4-[Butyl(methyl)amino]pyridine-2-carbonitrile” can be represented by the InChI code 1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3 . The InChI key for this compound is DXJURBZUAXXVEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-[Butyl(methyl)amino]pyridine-2-carbonitrile” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition of Mild Steel
Pyridine derivatives, including those structurally related to 4-[Butyl(methyl)amino]pyridine-2-carbonitrile, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Research demonstrates that these compounds can serve as effective mixed-type inhibitors, primarily cathodic, by adsorbing onto the metal surface, following Langmuir's adsorption isotherm. The protective film formation on the steel surface was confirmed through SEM and EDX analyses, with quantum chemical parameters supporting these findings (Ansari, Quraishi, & Singh, 2015).
Anticancer Agent Synthesis
Potential Anticancer Agents
The synthesis of 2-amino-4-aryl-5-oxochromeno[4,3-b]pyridine-3-carbonitriles in an ionic liquid medium has shown promising results as potential anticancer agents. These compounds were synthesized with good yields and screened for anticancer potential on various cell lines, showing encouraging results. Molecular descriptor prediction indicated that these compounds adhere to Lipinski's rule of five, suggesting their viability as drug candidates (Kalpana, Rani, Seshadri, & Kiran, 2021).
Antimicrobial and Antibacterial Studies
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored, highlighting their potential antibacterial activity. These derivatives were synthesized through a one-pot, three-component reaction, showcasing an efficient and environmentally friendly approach. The synthesized compounds were evaluated for their antibacterial activity, indicating their potential as novel antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-[butyl(methyl)amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJURBZUAXXVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)



![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)





![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)